2-methyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Description
This compound belongs to the 1,4-benzoxazepine class, characterized by a fused benzene and oxazepine (a seven-membered ring containing oxygen and nitrogen) core. Key structural features include:
- Methyl group at position 2 of the benzoxazepine ring.
- 2-Oxoethyl substituent at position 4, linked to a 4-isopropoxyphenyl group.
- Dione functionality (ketone groups) at positions 3 and 3.
The 4-isopropoxyphenyl group may enhance lipophilicity and metabolic stability, while the dione structure could influence electron distribution and binding affinity to biological targets. Benzoxazepines are studied for diverse therapeutic applications, including anticonvulsant, antipsychotic, and anti-inflammatory activities .
Properties
IUPAC Name |
2-methyl-4-[2-oxo-2-(4-propan-2-yloxyphenyl)ethyl]-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13(2)26-16-10-8-15(9-11-16)18(23)12-22-20(24)14(3)27-19-7-5-4-6-17(19)21(22)25/h4-11,13-14H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZBLBLBCQQXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects: Position 2: Methyl/ethyl groups influence steric bulk and metabolic stability. Ethyl may prolong half-life but reduce target engagement specificity .
Benzoxazepine vs. Benzothiazepine :
- Benzothiazepines generally exhibit higher potency due to sulfur’s electronic effects, but benzoxazepines may offer better solubility and synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
